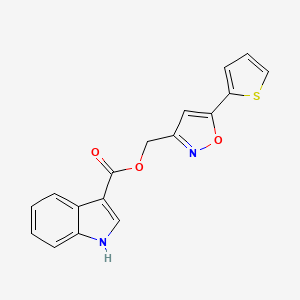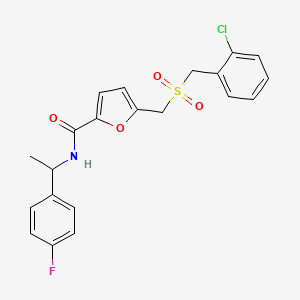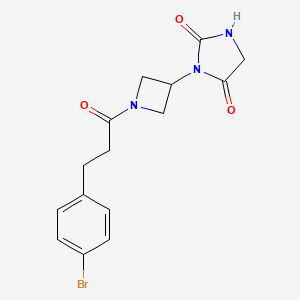
3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione , often referred to as Compound B4 , is a novel pyrazoline derivative. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. They have garnered attention due to their diverse biological and pharmacological activities. Compound B4 exhibits potential in various areas, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant effects .
Synthesis Analysis
Molecular Structure Analysis
Compound B4’s molecular structure comprises an imidazolidine-2,4-dione core linked to a propanoyl-substituted azetidin-3-yl ring. The 4-bromophenyl group and 2,4-dimethoxyphenyl moiety contribute to its overall architecture. Understanding the spatial arrangement of atoms and functional groups is crucial for elucidating its biological interactions .
Chemical Reactions Analysis
Compound B4 may participate in various chemical reactions, including hydrolysis, oxidation, and conjugation. Investigating its reactivity with other molecules provides insights into its stability, metabolism, and potential drug interactions. Researchers have explored its behavior under different conditions to unravel its chemical properties .
Physical And Chemical Properties Analysis
- Spectral Data : UV, IR, and NMR spectra provide information about its functional groups and connectivity .
作用機序
Target of Action
Similar compounds, such as azetidine carboxylic acids, have been shown to have biological activities and are used as building blocks in the preparation of various peptides . They have been evaluated for their potency as GABA-uptake inhibitors .
Mode of Action
coli cultures and various seedlings due to its incorporation into proteins as a result of misrecognition by prolyl-tRNA synthetase .
Biochemical Pathways
Peptides containing azetidine are more flexible than corresponding sequences containing l-proline , which could potentially affect protein structure and function.
Result of Action
The toxicity of azetidine-2-carboxylic acid, a structural analogue of l-proline, results from its incorporation into proteins due to misrecognition by prolyl-trna synthetase .
Action Environment
It’s worth noting that the stability and structure of similar compounds have been explored.
実験室実験の利点と制限
One of the advantages of using 3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione. One direction is the development of new drugs based on this compound for the treatment of inflammatory diseases, pain, and cancer. Another direction is the study of the mechanism of action of this compound in more detail to understand its interactions with the COX enzyme and cancer cells. Additionally, the toxicity of this compound needs to be studied further to determine its safe use in lab experiments and potential therapeutic applications.
合成法
The synthesis of 3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione has been achieved using various methods. One of the commonly used methods involves the reaction of 3-(4-bromophenyl)propanoic acid with azetidine-3-carboxylic acid to form the intermediate compound. This intermediate compound is then reacted with imidazolidine-2,4-dione to form the final product. Other methods involve the use of different reagents and catalysts to achieve the synthesis of this compound.
科学的研究の応用
3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Safety and Hazards
Safety assessments include toxicity studies, acute effects, and potential adverse reactions. Researchers evaluate its impact on living organisms, including aquatic species (e.g., rainbow trout alevins). Toxicity endpoints, such as acetylcholinesterase inhibition and oxidative stress, guide safety evaluations .
特性
IUPAC Name |
3-[1-[3-(4-bromophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c16-11-4-1-10(2-5-11)3-6-13(20)18-8-12(9-18)19-14(21)7-17-15(19)22/h1-2,4-5,12H,3,6-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWJWRJJMUQZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)Br)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

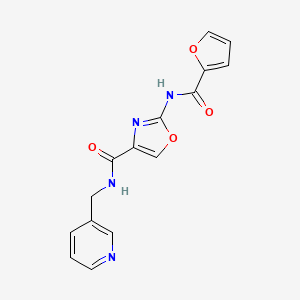
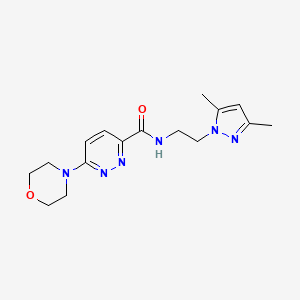
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B2909514.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2909517.png)
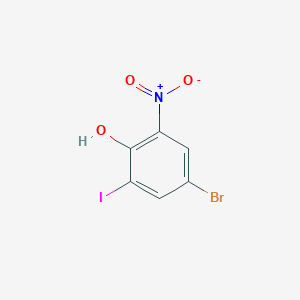
![tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2909522.png)
![2-Chloro-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)acetamide](/img/structure/B2909524.png)
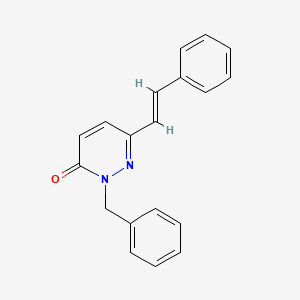
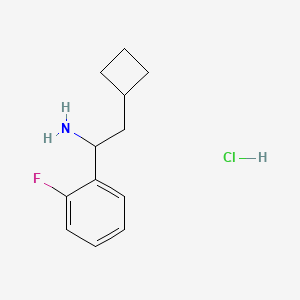
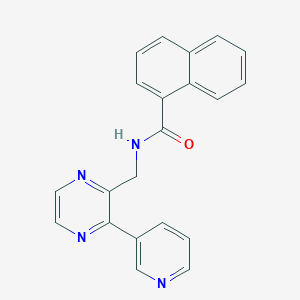
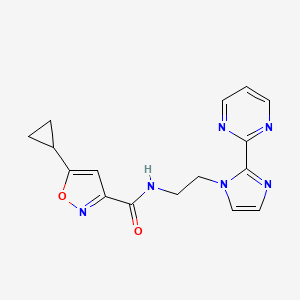
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2909531.png)
